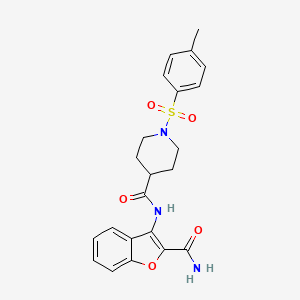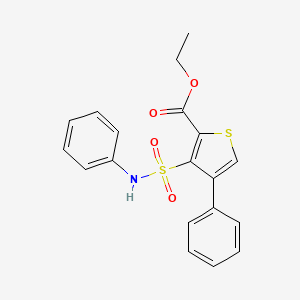![molecular formula C17H14ClNO4S2 B6495014 methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-24-7](/img/structure/B6495014.png)
methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of MCBC is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins and other cellular components. In particular, MCBC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and other biological processes. In addition, MCBC has been found to inhibit the activity of other enzymes involved in the production of various molecules, such as nitric oxide and serotonin.
Biochemical and Physiological Effects
MCBC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In particular, MCBC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and other biological processes. In addition, MCBC has been found to inhibit the activity of other enzymes involved in the production of various molecules, such as nitric oxide and serotonin. Furthermore, MCBC has been found to possess anti-tumor effects, as it has been found to inhibit the growth of a variety of cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using MCBC in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, MCBC is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using MCBC in laboratory experiments. For example, MCBC is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MCBC is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Future Directions
The potential uses of MCBC are still being explored, and there are a number of potential future directions for research. For example, MCBC could be investigated for its potential use in the development of new drugs for the treatment of antibiotic-resistant bacterial infections. In addition, MCBC could be studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. Furthermore, MCBC could be investigated for its potential use in the treatment of cancer, cardiovascular diseases, and metabolic disorders. Finally, MCBC could be studied for its potential use in the development of novel drugs for the treatment of autoimmune diseases.
Synthesis Methods
MCBC can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylsulfamoyl chloride and 1-benzothiophene-2-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is usually complete within a few hours.
Scientific Research Applications
MCBC has been widely studied in the field of medicinal chemistry, with a focus on its potential applications in the development of new drugs. In particular, MCBC has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. In addition, MCBC has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and metabolic disorders. Furthermore, MCBC has been investigated for its potential use in the development of new drugs for the treatment of antibiotic-resistant bacterial infections.
properties
IUPAC Name |
methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-10-7-8-11(18)9-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPCIEAMEMUTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6494932.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B6494938.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B6494949.png)

![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6494963.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6494976.png)
![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)
![methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494996.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B6495008.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6495021.png)
![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)